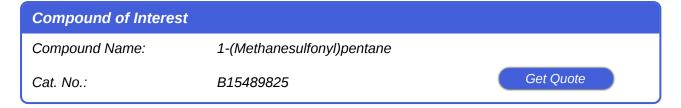


Application Note: 1H and 13C NMR Spectroscopy of 1-(Methanesulfonyl)pentane

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of **1-(Methanesulfonyl)pentane**. Due to the limited availability of experimental spectra for this specific compound in public databases, this note combines theoretical predictions based on established chemical shift principles for alkyl sulfones and alkanes with a comprehensive experimental protocol for acquiring such data.

Predicted NMR Data

The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for **1-(Methanesulfonyl)pentane**. These predictions are based on the known effects of the electron-withdrawing methanesulfonyl group and typical values for pentyl chains.

Table 1: Predicted ¹H NMR Data for **1-(Methanesulfonyl)pentane** in CDCl₃



Position	Assignment	Predicted Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
1	-SO ₂ -CH ₂ -	2.9 - 3.1	Triplet (t)	7.5	2H
2	-CH ₂ -	1.7 - 1.9	Quintet	7.5	2H
3	-CH ₂ -	1.3 - 1.5	Sextet	7.5	2H
4	-CH ₂ -	1.2 - 1.4	Sextet	7.5	2H
5	-СНз	0.8 - 1.0	Triplet (t)	7.5	3H
6	CH ₃ -SO ₂ -	2.8 - 3.0	Singlet (s)	-	3H

Table 2: Predicted ¹³C NMR Data for **1-(Methanesulfonyl)pentane** in CDCl₃

Position	Assignment	Predicted Chemical Shift (δ, ppm)
1	-SO ₂ -CH ₂ -	55 - 60
2	-CH ₂ -	28 - 32
3	-CH ₂ -	21 - 25
4	-CH ₂ -	22 - 26
5	-СН₃	13 - 15
6	CH ₃ -SO ₂ -	40 - 45

Experimental Protocol

This protocol outlines a general procedure for the preparation and acquisition of ¹H and ¹³C NMR spectra for a small organic molecule like **1-(Methanesulfonyl)pentane**.

- 1. Sample Preparation
- Materials:



- 1-(Methanesulfonyl)pentane (5-25 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
- Deuterated solvent (e.g., Chloroform-d, CDCl₃)
- 5 mm NMR tubes
- Pasteur pipette with a cotton or glass wool plug
- Small vial
- Vortex mixer or sonicator
- Procedure:
 - Weigh the appropriate amount of 1-(Methanesulfonyl)pentane and place it in a clean, dry
 vial.[1]
 - Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[1]
 - Gently vortex or sonicate the mixture until the sample is completely dissolved.[1]
 - Filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a clean NMR tube to remove any particulate matter.[2]
 - Ensure the solvent height in the NMR tube is between 4 and 5 cm.
 - Cap the NMR tube securely to prevent solvent evaporation.
- 2. NMR Data Acquisition
- Instrumentation:
 - A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- ¹H NMR Acquisition Parameters (Typical):
 - Pulse Program: Standard single-pulse sequence
 - Number of Scans: 8-16



Spectral Width: 0-12 ppm

Relaxation Delay: 1-2 seconds

Acquisition Time: 2-4 seconds

¹³C NMR Acquisition Parameters (Typical):

Pulse Program: Proton-decoupled single-pulse sequence

Number of Scans: 128-1024 (or more, depending on concentration)

Spectral Width: 0-220 ppm

Relaxation Delay: 2-5 seconds

Acquisition Time: 1-2 seconds

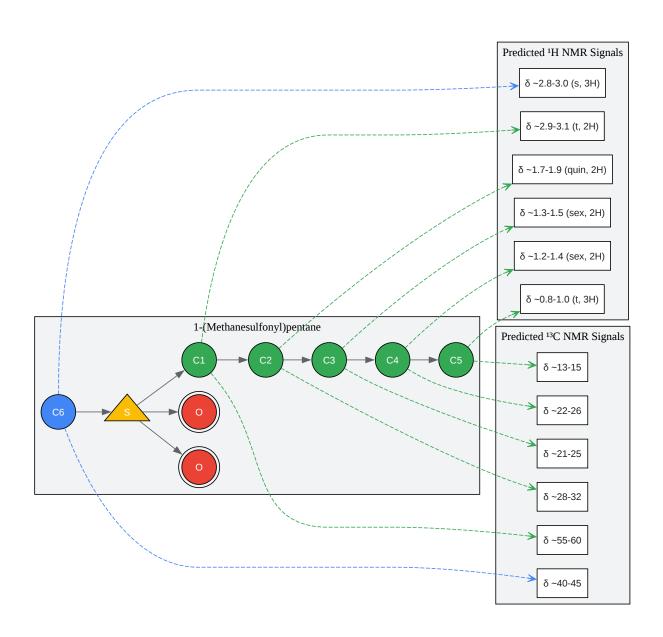
3. Data Processing

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the spectrum.
- Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).
- Integrate the peaks in the ¹H NMR spectrum.
- Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Molecular Structure and NMR Correlations

The following diagram illustrates the chemical structure of **1-(Methanesulfonyl)pentane** and the expected correlations between the different proton and carbon atoms.





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Caption: Structure and predicted NMR correlations for **1-(Methanesulfonyl)pentane**.



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